6-Methylpyrazolo[1,5-a]pyrimidin-3-amine
Overview
Description
6-Methylpyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that contains both pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant impact in medicinal chemistry and material science due to their photophysical properties .
Mechanism of Action
Target of Action
Related pyrazolo[1,5-a]pyrimidine derivatives have been studied for their inhibitory activity against cyclin-dependent kinase 2 (cdk2), a protein crucial for cell cycle regulation .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidine derivatives can inhibit cdk2, thereby affecting cell cycle progression . The compound’s interaction with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Given the potential cdk2 inhibitory activity of related compounds, it’s plausible that the compound could affect cell cycle regulation pathways .
Result of Action
Related compounds have shown significant cytotoxic activities against certain cell lines, suggesting potential antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyrazolo[1,5-a]pyrimidin-3-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the compound.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the use of deep eutectic solvents (DES) in the synthesis process has been noted for its advantages, including a benign environment, high yield, scalability, and a simple work-up procedure .
Chemical Reactions Analysis
Types of Reactions: 6-Methylpyrazolo[1,5-a]pyrimidin-3-amine undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include hydrazine, α-acetyl-γ-butyrolactone, and other electrophilic or nucleophilic agents .
Major Products Formed: The major products formed from these reactions include various pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Methylpyrazolo[1,5-a]pyrimidin-3-amine has a wide range of scientific research applications:
- Chemistry : Used as a scaffold for the synthesis of diverse compounds due to its versatile structure .
- Biology : Investigated for its potential as an enzymatic inhibitor and its anticancer properties .
- Medicine : Explored for its potential in drug discovery, particularly in the development of antitumor agents .
- Industry : Utilized in material science for its photophysical properties, making it suitable for optical applications .
Comparison with Similar Compounds
Similar Compounds:
- Pyrazolo[1,5-a]pyrimidine
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness: 6-Methylpyrazolo[1,5-a]pyrimidin-3-amine is unique due to its specific structural modifications, which allow for a wide range of functionalization and applications. Its versatility in synthetic transformations and significant photophysical properties make it a valuable compound in various fields of research .
Properties
IUPAC Name |
6-methylpyrazolo[1,5-a]pyrimidin-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-2-9-7-6(8)3-10-11(7)4-5/h2-4H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHIQWZQLXWBTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C=N2)N)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1281984-43-7 | |
Record name | 6-methylpyrazolo[1,5-a]pyrimidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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